5-(3-formylphenyl)pyridine-2-carbonitrile
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Overview
Description
5-(3-formylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.2 g/mol.
Preparation Methods
The synthesis of 5-(3-formylphenyl)pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely applied for carbon-carbon bond formation . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
5-(3-formylphenyl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-formylphenyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-formylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(3-formylphenyl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Pyridine-2-carbonitrile: Lacks the formyl group, which may affect its reactivity and biological activity.
3-formylphenyl derivatives: These compounds have similar structural features but may differ in their chemical and biological properties.
Properties
CAS No. |
1431470-22-2 |
---|---|
Molecular Formula |
C13H8N2O |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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